



Application Notes and Protocols for the Development of Segesterone Acetate Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Segesterone	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of **segesterone** acetate (SA) delivery systems. **Segesterone** acetate, a potent, non-androgenic progestin, is a key component in long-acting reversible contraceptives.[1][2] This document focuses on vaginal rings and subdermal implants, the most clinically advanced delivery platforms for this compound.

Introduction to Segesterone Acetate

Segesterone acetate (Nestorone®) is a 19-nor-progesterone derivative that is not orally active but is highly potent when administered via non-oral routes.[1] It acts as a high-affinity agonist of the progesterone receptor, leading to the suppression of ovulation.[3] Its lack of androgenic or estrogenic activity makes it a favorable candidate for use in hormonal contraception.[2] The most notable application of SA is in the FDA-approved one-year contraceptive vaginal system, Annovera™, which it is combined with ethinyl estradiol (EE).[1][4][5]

Signaling Pathway of Segesterone Acetate

Segesterone acetate exerts its biological effects primarily through its interaction with the progesterone receptor (PR). As an agonist, SA binds to and activates the PR, which then translocates to the nucleus and regulates the transcription of target genes. This signaling



cascade in the hypothalamus and pituitary gland leads to a reduction in the pulse frequency of gonadotropin-releasing hormone (GnRH), which in turn suppresses the luteinizing hormone (LH) surge required for ovulation.



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Segesterone Acetate Signaling Pathway

Formulation of Segesterone Acetate Delivery Systems

Segesterone Acetate Vaginal Ring (Reservoir-Type)

The Annovera[™] vaginal system is a reservoir-type ring, where drug-containing cores are encapsulated within a silicone elastomer body. This design allows for controlled, sustained release of the active pharmaceutical ingredients (APIs).

Table 1: Composition of a Representative **Segesterone** Acetate/Ethinyl Estradiol Vaginal Ring



Component	Quantity per Ring	Average Daily Release Rate
Segesterone Acetate	103 mg	0.15 mg/day
Ethinyl Estradiol	17.4 mg	0.013 mg/day
Excipients		
Silicone Elastomer	q.s.	-
Silicone Medical Adhesive	q.s.	-

Source: FDA Annovera Drug Approval Documents

This protocol describes a general procedure for the fabrication of a reservoir-type vaginal ring using injection molding, a common technique for such devices.

Materials and Equipment:

- Segesterone Acetate (micronized)
- Ethinyl Estradiol (micronized)
- Medical-grade silicone elastomer (two-part, platinum-cured)
- · Laboratory-scale injection molding machine
- · Custom-designed stainless-steel ring mold
- · High-precision balance
- Planetary mixer or similar mixing equipment
- · Curing oven

Procedure:

· Core Preparation:



- Accurately weigh the required amounts of micronized segesterone acetate and ethinyl estradiol.
- 2. In a planetary mixer, blend the APIs with Part A of the silicone elastomer until a homogenous dispersion is achieved.
- 3. Add Part B of the silicone elastomer to the mixture and continue mixing until uniform.
- 4. Transfer the mixture to the injection molding machine.
- 5. Inject the mixture into a cylindrical mold to form the drug-loaded cores.
- 6. Cure the cores according to the silicone manufacturer's instructions (e.g., at 115°C for 10 minutes).
- Ring Body Fabrication:
 - 1. Prepare the silicone elastomer for the ring body by mixing Part A and Part B in the specified ratio.
 - 2. Transfer the mixture to the injection molding machine.
 - 3. Inject the silicone into the custom-designed ring mold, which has channels to accommodate the drug-loaded cores.
- Assembly:
 - 1. Insert the cured drug-loaded cores into the channels of the partially cured ring body.
 - 2. Seal the channels with a medical-grade silicone adhesive.
 - 3. Complete the curing process of the entire ring assembly in a curing oven as per the manufacturer's guidelines.
- Post-Curing and Cleaning:
 - 1. Allow the rings to cool to room temperature.



- 2. Wash the rings with a suitable solvent (e.g., isopropyl alcohol) to remove any surface residues.
- 3. Dry the rings in a clean, controlled environment.

Segesterone Acetate Subdermal Implant

Subdermal implants offer another long-acting delivery option for **segesterone** acetate. These are typically polymer-based rods that are inserted under the skin.

This protocol outlines the fabrication of a monolithic implant where the drug is homogeneously dispersed within a polymer matrix.

Materials and Equipment:

- Segesterone Acetate (micronized)
- Medical-grade ethylene vinyl acetate (EVA) copolymer
- Twin-screw hot-melt extruder
- Pelletizer
- Cooling water bath
- Laser micrometer
- · Precision cutter

- · Compounding:
 - 1. Dry the EVA pellets according to the manufacturer's specifications.
 - 2. Geometrically blend the micronized **segesterone** acetate with the EVA pellets to achieve the desired drug loading.
- Extrusion:



- 1. Feed the blend into the twin-screw extruder.
- 2. Set the extruder's temperature profile to gradually melt the polymer-drug blend (e.g., from 90°C to 145°C).
- Extrude the molten blend as a continuous strand.
- Downstream Processing:
 - 1. Pass the extruded strand through a cooling water bath to solidify it.
 - 2. Use an in-line laser micrometer to monitor and control the diameter of the strand.
 - Pelletize the cooled strand.
- Implant Finalization:
 - 1. The pelletized, drug-loaded polymer can be re-extruded to ensure homogeneity and then precisely cut into implants of the desired length (e.g., 4 cm).

In Vitro Drug Release Testing

In vitro release testing is a critical quality control measure to ensure consistent product performance.

This protocol is a representative method for assessing the in vitro release of **segesterone** acetate from a vaginal ring over an extended period.

Materials and Equipment:

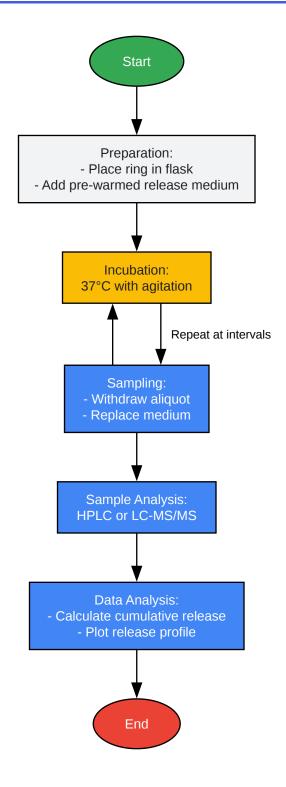
- Segesterone acetate vaginal rings
- Shaking water bath or incubator capable of maintaining 37°C ± 0.5°C
- Glass flasks (e.g., 500 mL) with closures
- Release medium: 25 mM acetate buffer, pH 4.2
- HPLC or LC-MS/MS system for drug quantification



· Volumetric flasks and pipettes

- · Preparation:
 - 1. Pre-warm the release medium to 37°C.
 - 2. Place one vaginal ring into each glass flask.
 - 3. Add a specified volume of the pre-warmed release medium to each flask (e.g., 400 mL) to ensure sink conditions.
- Incubation:
 - 1. Place the flasks in the shaking water bath set at 37°C and a specified agitation rate (e.g., 100 oscillations per minute).
- Sampling:
 - 1. At predetermined time points (e.g., daily for 21 days), withdraw an aliquot of the release medium for analysis.
 - 2. After each sampling, completely replace the entire volume of the release medium with fresh, pre-warmed medium to maintain sink conditions.
- Sample Analysis:
 - 1. Analyze the collected samples for **segesterone** acetate concentration using a validated HPLC or LC-MS/MS method (see Section 5).
- Data Analysis:
 - 1. Calculate the cumulative amount of **segesterone** acetate released at each time point.
 - 2. Plot the cumulative release versus time to obtain the in vitro release profile.





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In Vitro Release Testing Workflow

Analytical Methods for Segesterone Acetate Quantification



Accurate and precise analytical methods are essential for both in vitro and in vivo studies.

RP-HPLC Method for Pharmaceutical Dosage Forms

Table 2: Representative RP-HPLC Method Parameters for **Segesterone** Acetate and Ethinyl Estradiol

Parameter	Condition	
Column	Phenomenex C18 (150 x 4.6 mm, 5μm)	
Mobile Phase	Water:Acetonitrile (45:55 v/v)	
Flow Rate	0.7 mL/min	
Column Temperature	30°C	
Detection Wavelength	260 nm	
Injection Volume	10 μL	
Retention Time (SA)	~2.1 min	
Retention Time (EE)	~2.6 min	

Source: Adapted from The Pharma Innovation Journal, 2019[4]

- Standard Preparation:
 - 1. Accurately weigh and dissolve **segesterone** acetate and ethinyl estradiol reference standards in the mobile phase to prepare a stock solution of known concentration.
 - 2. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
- Sample Preparation (from in vitro release study):
 - 1. Filter the collected samples through a 0.45 µm syringe filter before analysis.



- · Chromatographic Analysis:
 - 1. Equilibrate the HPLC system with the mobile phase.
 - 2. Inject the standard and sample solutions into the HPLC system.
 - 3. Record the chromatograms and determine the peak areas for **segesterone** acetate and ethinyl estradiol.
- · Quantification:
 - 1. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
 - 2. Determine the concentration of **segesterone** acetate in the samples from the calibration curve.

LC-MS/MS Method for Serum Samples

For in vivo pharmacokinetic studies, a more sensitive method like LC-MS/MS is required.

Table 3: Representative LC-MS/MS Method Parameters for **Segesterone** Acetate in Serum

Parameter	Condition	
LC System	Shimadzu Nexera-LCMS-8050 or equivalent	
Column	C18 or similar reverse-phase column	
Mobile Phase A	0.15 mM Ammonium Fluoride in Water	
Mobile Phase B	100% Methanol	
Flow Rate	0.25 mL/min	
Ionization Mode	Heated Electrospray Ionization (HESI), positive mode for SA	
Detection	Multiple Reaction Monitoring (MRM)	

Source: Adapted from Erikson et al., 2020



- Sample Pretreatment:
 - 1. Thaw serum samples on ice.
 - Spike samples with an internal standard (e.g., a deuterated analog of segesterone acetate).
- Solid Phase Extraction (SPE):
 - 1. Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.
 - 2. Load the pretreated serum sample onto the SPE cartridge.
 - 3. Wash the cartridge with a weak organic solvent to remove interferences.
 - 4. Elute the **segesterone** acetate and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution:
 - 1. Evaporate the eluate to dryness under a stream of nitrogen.
 - 2. Reconstitute the residue in the initial mobile phase composition.
- LC-MS/MS Analysis:
 - 1. Inject the reconstituted sample into the LC-MS/MS system.
 - 2. Perform the analysis using the parameters outlined in Table 3.
- Quantification:
 - 1. Quantify the concentration of **segesterone** acetate based on the peak area ratio to the internal standard, using a calibration curve prepared in a similar matrix.



In Vivo Studies in Animal Models

Preclinical in vivo studies are essential to evaluate the pharmacokinetics and contraceptive efficacy of new delivery systems.

Table 4: Commonly Used Animal Models for Contraceptive Research

Animal Model	Key Features and Applications
Rats	Cost-effective for initial pharmacokinetic screening of subcutaneous and intravenous formulations.
Rabbits	Larger size allows for testing of subcutaneous implants and more extensive blood sampling.
Sheep	Anatomical and physiological similarities of the vaginal tract to humans make them suitable for evaluating vaginal rings.
Closely resemble human reproductive physiology, making them ideal for latespreading preclinical evaluation of contraceptive and design.	

Source: Adapted from multiple sources on animal models in contraceptive research.[6][7][8][9]

This protocol provides a framework for evaluating a new **segesterone** acetate implant in a rabbit model.

Study Design:

- Animals: Female New Zealand White rabbits.
- Groups:
 - Group 1: Control (placebo implant)
 - Group 2: Segesterone Acetate Implant

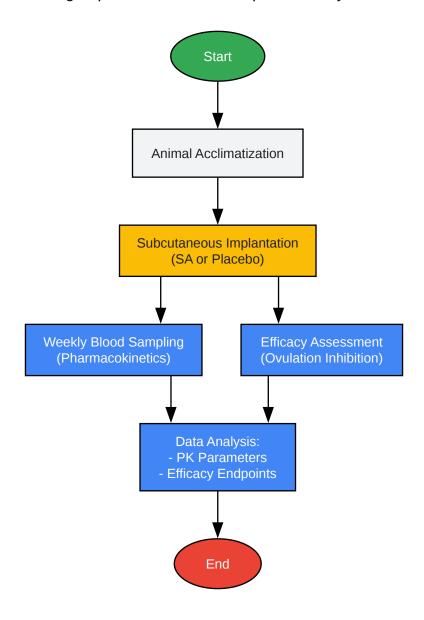


• Duration: 12 weeks

- Acclimatization: Acclimate the rabbits to their housing for at least one week.
- Implantation:
 - 1. Anesthetize the rabbit.
 - 2. Make a small incision in the dorsal scapular region and subcutaneously insert the **segesterone** acetate or placebo implant.
 - 3. Suture the incision.
- Blood Sampling (Pharmacokinetics):
 - 1. Collect blood samples from the marginal ear vein at pre-determined time points (e.g., pre-dose, and then weekly for 12 weeks).
 - 2. Process the blood to obtain plasma and store at -80°C until analysis by LC-MS/MS.
- Efficacy Assessment (Ovulation Inhibition):
 - At the end of the study, induce ovulation in a subset of animals from each group using a GnRH agonist.
 - 2. Perform laparotomy to observe the ovaries and count the number of ovulation sites.
 - 3. Alternatively, monitor progesterone levels throughout the study as an indicator of ovulation.
- Data Analysis:
 - 1. Analyze the pharmacokinetic data to determine parameters such as Cmax, Tmax, and AUC.



2. Statistically compare the number of ovulation sites or progesterone profiles between the control and treatment groups to assess contraceptive efficacy.



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In Vivo Study Workflow

Stability Testing

Stability testing is performed to ensure that the drug product maintains its quality, efficacy, and safety throughout its shelf life.



This protocol is based on the International Council for Harmonisation (ICH) guidelines.[10][11] [12][13][14]

Procedure:

- Batch Selection: Select at least three primary batches of the final packaged segesterone
 acetate delivery system for stability testing.[10][14]
- Storage Conditions: Store the batches under the following conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Testing Frequency:
 - Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]
 - Accelerated: Test at 0, 3, and 6 months.[10][14]
- Tests to be Performed:
 - Appearance: Visual inspection for any changes in color, shape, or integrity.
 - Assay: Quantification of segesterone acetate and any other APIs.
 - Impurities and Degradation Products: Analysis for any related substances.
 - In Vitro Drug Release: Perform the in vitro release test as described in Protocol 3.
 - For Vaginal Rings: Mechanical properties such as hardness and tensile strength.
 - For Sterile Implants: Sterility testing.
- Evaluation: Evaluate the data to establish a shelf life and recommended storage conditions for the product.

Table 5: ICH Stability Storage Conditions



Study	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Source: ICH Q1A(R2) Guideline[10]

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- To cite this document: BenchChem. [Application Notes and Protocols for the Development of Segesterone Acetate Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250651#developing-segesterone-acetate-delivery-systems-for-research]

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